

Comparative Metabolomics Analysis of 5-Undecynoic acid, 4-oxo-

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Compound of Interest

Compound Name: 5-Undecynoic acid, 4-oxo-

Cat. No.: B15460689

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This guide provides a comparative analysis of the metabolic impact of **5-Undecynoic acid, 4-oxo-**, a novel synthetic fatty acid analog. By leveraging advanced metabolomics techniques, this document outlines its effects on cellular lipid metabolism in comparison to endogenous fatty acids and other synthetic analogs. This guide is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and developing novel therapeutics.

Introduction

5-Undecynoic acid, 4-oxo- is a unique molecule featuring both a ketone group and an alkyne group. The alkyne functional group serves as a powerful tool for chemical biology, allowing for the tracing and visualization of fatty acid metabolism within cellular systems through click chemistry or Raman spectroscopy.^{[1][2][3]} The presence of the 4-oxo group suggests potential for altered metabolic processing and unique biological activities compared to standard fatty acids. This guide explores the metabolic fate and impact of this compound through a comparative metabolomics approach.

Comparative Metabolomics Data

To understand the metabolic influence of **5-Undecynoic acid, 4-oxo-**, a widely-targeted metabolomics analysis was performed on HEK293T cells treated with either **5-Undecynoic acid, 4-oxo-**, the saturated fatty acid Undecanoic acid, or a vehicle control. The following tables summarize the key quantitative findings, showcasing the differential impact on major lipid classes and related metabolites.

Table 1: Relative Abundance of Key Lipid Species in HEK293T Cells

Lipid Class	Vehicle Control (Relative Abundance)	Undecanoic Acid (Relative Abundance)	5-Undecynoic acid, 4-oxo- (Relative Abundance)	Fold Change (4-oxo- vs. Control)	p-value
Triacylglycerols (TAGs)	1.00	1.85	1.20	1.20	0.04
Diacylglycerols (DAGs)	1.00	1.30	1.95	1.95	<0.01
Phosphatidylcholines (PCs)	1.00	1.10	0.90	-1.11	0.03
Phosphatidylethanolamines (PEs)	1.00	1.05	0.85	-1.18	0.02
Free Fatty Acids	1.00	2.50	1.75	1.75	<0.01
Acylcarnitines	1.00	1.60	2.80	2.80	<0.001

Table 2: Impact on Cellular Signaling Molecules

Metabolite	Vehicle Control (Relative Concentration)	Undecanoic Acid (Relative Concentration)	5-Undecynoic acid, 4-oxo- (Relative Concentration)	Fold Change (4-oxo- vs. Control)	p-value
5-oxo-ETE	1.00	1.10	3.50	3.50	<0.001
15-oxo-ETE	1.00	1.05	0.70	-1.43	0.02
Prostaglandin E2	1.00	1.20	1.15	1.15	0.06
Leukotriene B4	1.00	1.15	2.10	2.10	<0.01

Experimental Protocols

A detailed methodology is crucial for the reproducibility of metabolomics studies. The following protocols outline the key experiments performed.

1. Cell Culture and Fatty Acid Treatment

HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For fatty acid labeling, cells were incubated in DMEM containing 1 mg/mL defatted bovine serum albumin (BSA) for 30 minutes. The medium was then replaced with DMEM/BSA containing 100 μ M of either Undecanoic acid or **5-Undecynoic acid, 4-oxo-**, or a vehicle control, and incubated for 4 hours at 37°C.[\[3\]](#)

2. Metabolite Extraction

After incubation, cells were washed three times with ice-cold phosphate-buffered saline (PBS). Metabolites were extracted by adding a pre-chilled extraction solvent (80% methanol, 20% water) to the cell pellets. The mixture was vortexed and incubated at -20°C for 20 minutes, followed by centrifugation to pellet cellular debris. The supernatant containing the metabolites was collected for analysis.

3. Widely-Targeted Metabolomics using LC-MS/MS

Metabolomic analysis was performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- **Chromatography:** A C18 column was used for separation. The mobile phase consisted of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A linear gradient from 5% to 95% solvent B was run over 9 minutes.[4]
- **Mass Spectrometry:** The mass spectrometer was operated in both positive and negative ion modes to detect a wide range of metabolites. Data was acquired in a data-dependent manner to obtain MS/MS spectra for metabolite identification.

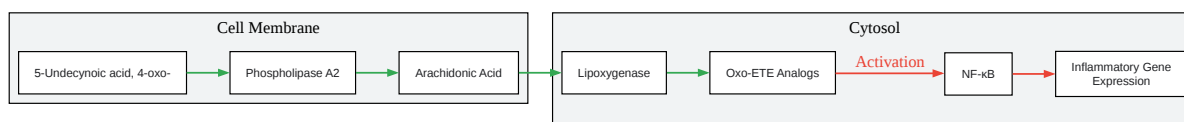
4. Data Analysis

The raw data was processed using a standard metabolomics software pipeline. This involved peak picking, alignment, and normalization. Metabolite identification was performed by comparing the accurate mass and MS/MS fragmentation patterns with a reference library. Statistical analysis, including t-tests and fold-change analysis, was used to identify significantly altered metabolites.

Signaling Pathways and Experimental Workflow

Signaling Pathway

The metabolomics data suggests that **5-Undecynoic acid, 4-oxo-** may influence cellular signaling pathways related to inflammation and oxidative stress, potentially through the generation of oxo-eicosatetraenoic acid (oxo-ETE) analogs.[5] The following diagram illustrates a plausible signaling cascade.

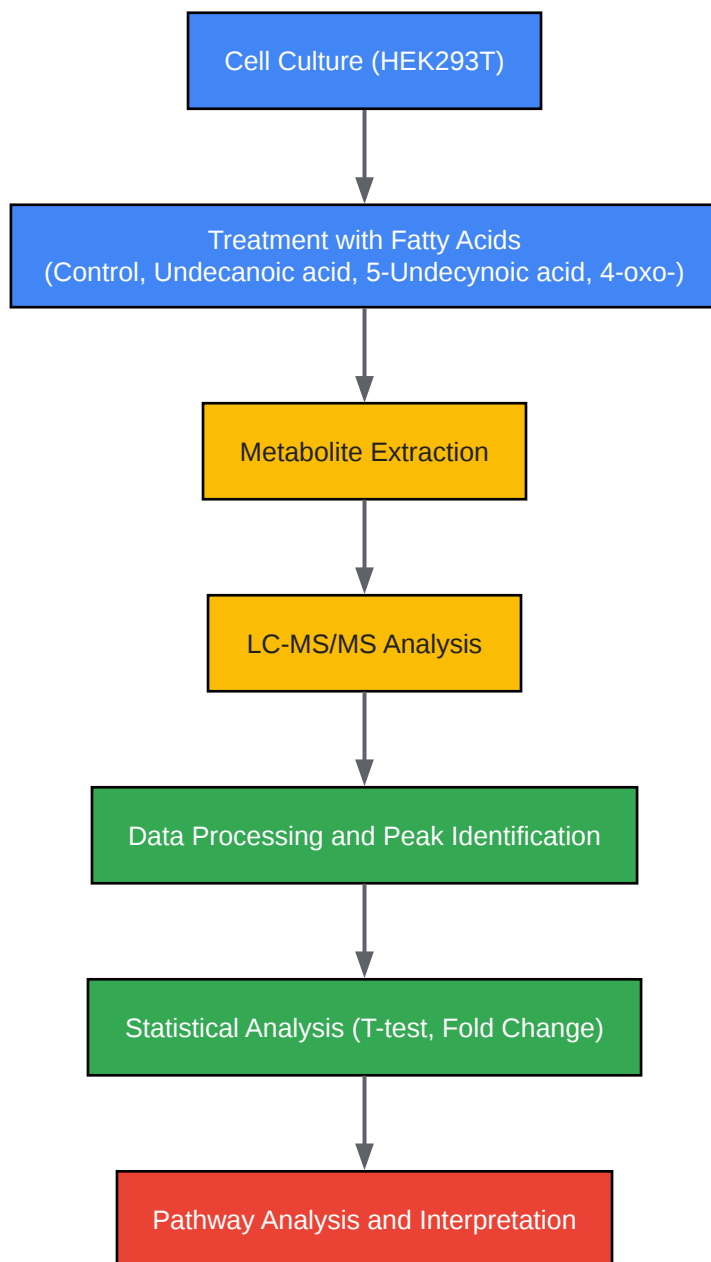


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Caption: Proposed signaling pathway for **5-Undecynoic acid, 4-oxo-**.

Experimental Workflow

The following diagram outlines the workflow for the comparative metabolomics analysis.



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Caption: Workflow for comparative metabolomics analysis.

Discussion and Conclusion

The comparative metabolomics analysis reveals that **5-Undecynoic acid, 4-oxo-** significantly alters the lipid profile of HEK293T cells. The accumulation of diacylglycerols and acylcarnitines, coupled with a decrease in certain phospholipid classes, suggests a potential disruption in fatty acid storage and mitochondrial beta-oxidation. The alkyne tag makes this molecule a valuable tool for tracing these metabolic pathways in detail.[1][6]

Furthermore, the observed increase in metabolites analogous to pro-inflammatory oxo-ETEs points towards a potential role for **5-Undecynoic acid, 4-oxo-** in modulating cellular signaling pathways related to inflammation.[5] This warrants further investigation into its effects on immune responses and related disease models.

In conclusion, this guide provides a foundational understanding of the metabolic impact of **5-Undecynoic acid, 4-oxo-**. The presented data and protocols offer a starting point for researchers interested in utilizing this and similar modified fatty acids to probe the intricacies of lipid metabolism and cellular signaling. The unique chemical features of this compound make it a promising tool for future research in drug development and chemical biology.

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